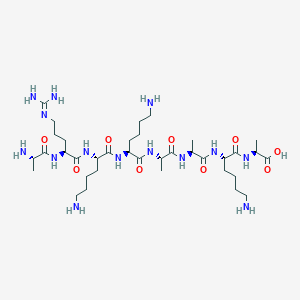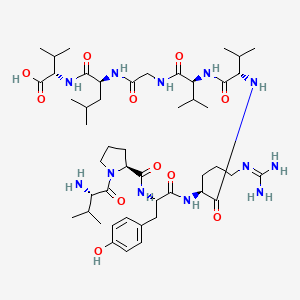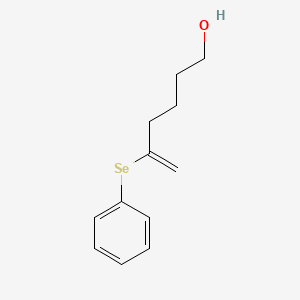![molecular formula C34H26O4 B12580333 [1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone) CAS No. 188578-95-2](/img/structure/B12580333.png)
[1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone): is a complex organic compound with the molecular formula C34H26O4. It is known for its unique structure, which includes multiple aromatic rings and methyleneoxy linkages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone) typically involves the reaction of salicylaldehyde with sodium hydroxide and 1,3-bis(bromo-methyl)benzene in an ethanol/water solution. The reaction conditions often include a 2:1 ratio of ethanol to water and a 2:2:1 molar ratio of salicylaldehyde, sodium hydroxide, and 1,3-bis(bromo-methyl)benzene .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: [1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Aromatic substitution reactions can occur, where hydrogen atoms on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone) is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .
Biology: Its ability to undergo various chemical modifications makes it suitable for tagging and tracking biological molecules .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to determine its efficacy in drug delivery systems and as a component of pharmaceutical formulations .
Industry: Industrially, [1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone) is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it a valuable component in manufacturing processes .
Mécanisme D'action
The mechanism of action of [1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and methyleneoxy linkages allow it to bind to various receptors and enzymes, influencing their activity. This binding can result in changes to cellular processes, such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
[1,4-Phenylenebis(methyleneoxy)]bis(phenylmethanone): Similar in structure but with different positioning of the methyleneoxy groups.
[1,3-Phenylenebis(methyleneoxy)]bis(benzaldehyde): Lacks the phenylmethanone groups, resulting in different chemical properties.
[1,3-Phenylenebis(methyleneoxy)]bis(naphthylmethanone): Contains naphthalene rings instead of phenyl rings, altering its reactivity and applications.
Uniqueness: [1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone) is unique due to its specific arrangement of aromatic rings and methyleneoxy linkages. This structure provides distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Propriétés
Numéro CAS |
188578-95-2 |
|---|---|
Formule moléculaire |
C34H26O4 |
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
[4-[[3-[(4-benzoylphenoxy)methyl]phenyl]methoxy]phenyl]-phenylmethanone |
InChI |
InChI=1S/C34H26O4/c35-33(27-10-3-1-4-11-27)29-14-18-31(19-15-29)37-23-25-8-7-9-26(22-25)24-38-32-20-16-30(17-21-32)34(36)28-12-5-2-6-13-28/h1-22H,23-24H2 |
Clé InChI |
CDLINDAKCUHGNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC3=CC(=CC=C3)COC4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4,4'-Bi-9H-carbazole]-3,3'-diol](/img/structure/B12580251.png)


![2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)-](/img/structure/B12580256.png)
![1,3-Propanediamine, N,N''-[(dimethylsilylene)di-2,1-ethanediyl]bis-](/img/structure/B12580268.png)
![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12580287.png)
![2-[4-(2-fluorophenyl)piperidin-1-yl]-N-(m-tolyl)acetamide](/img/structure/B12580291.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3,5-diamino-1-methyl-, ethyl ester](/img/structure/B12580298.png)
![Benzoic acid, 4-[3-(4-nitrophenyl)-1H-indazol-1-yl]-](/img/structure/B12580306.png)

![4-hydroxy-3-[N-[3-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]phenyl]-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12580320.png)


